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molecular formula C5H6O B8483516 4-Methoxy-but-3-en-1-yne

4-Methoxy-but-3-en-1-yne

Cat. No. B8483516
M. Wt: 82.10 g/mol
InChI Key: VTWTUVLDYHBQTC-UHFFFAOYSA-N
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Patent
US04382951

Procedure details

Freshly distilled 4-methoxy-but-3-en-1-yne is added dropwise under cooling to a solution of t-butyl-magnesium bromide in absolute tetrahydrofuran and the mixture stirred for 45 minutes at room temperature. The reaction mixture is first mixed with 13.6 g of ethanol, then, under cooling and inert gas atmosphere, reacted with 5.9 g of LiAlH4 and stirred overnight at room temperature. It is then mixed with saturated aqueous NH4Cl under cooling, acidified with H2SO4 and extracted with ether. The pure product is obtained by vacuum distillation b.p. (bulb tube) 50°/0.26 mbar.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.9 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
13.6 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C[O:2][CH:3]=[CH:4][C:5]#[CH:6].[C:7]([Mg]Br)([CH3:10])([CH3:9])[CH3:8].[H-].[H-].[H-].[H-].[Li+].[Al+3].[NH4+].[Cl-].OS(O)(=O)=O.O1CCC[CH2:27]1>C(O)C>[CH3:8][C:7]([CH3:10])([CH3:27])[CH:9]=[CH:2][CH:3]=[CH:4][CH:5]=[O:6] |f:2.3.4.5.6.7,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=CC#C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Mg]Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
5.9 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Step Six
Name
Quantity
13.6 g
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred for 45 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling
STIRRING
Type
STIRRING
Details
stirred overnight at room temperature
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
under cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
The pure product is obtained by vacuum distillation b.p
CUSTOM
Type
CUSTOM
Details
(bulb tube) 50°/0.26 mbar

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
CC(C=CC=CC=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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